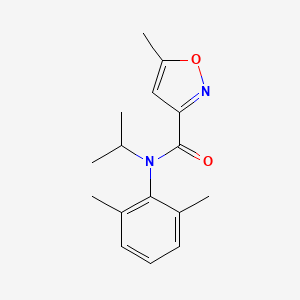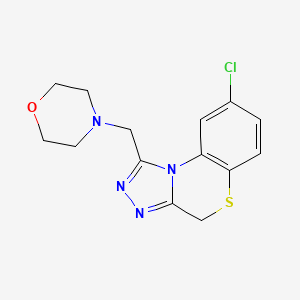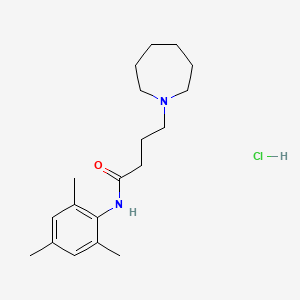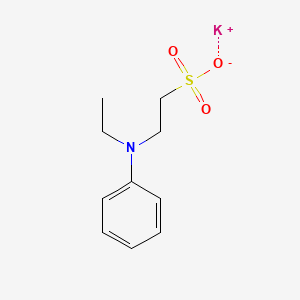
1-Propanamine, 2,2'-((1-butylpentylidene)bis(thio))bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanamine, 2,2’-((1-butylpentylidene)bis(thio))bis- is an organic compound that belongs to the class of amines It is characterized by the presence of a propanamine group and a bis(thio) linkage, which imparts unique chemical properties to the molecule
Vorbereitungsmethoden
The synthesis of 1-Propanamine, 2,2’-((1-butylpentylidene)bis(thio))bis- typically involves the reaction of 1-propanamine with a suitable thio compound under controlled conditions. One common method involves the use of a Lewis acid catalyst to facilitate the formation of the bis(thio) linkage. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion of the reactants to the desired product .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, further enhances the quality of the compound.
Analyse Chemischer Reaktionen
1-Propanamine, 2,2’-((1-butylpentylidene)bis(thio))bis- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The compound can also participate in nucleophilic substitution reactions with halogenated compounds to form new derivatives .
Major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation of the compound may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or disulfides
Wissenschaftliche Forschungsanwendungen
1-Propanamine, 2,2’-((1-butylpentylidene)bis(thio))bis- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals .
In biology, the compound is studied for its potential as an enzyme inhibitor. It has been shown to inhibit certain enzymes involved in metabolic pathways, making it a candidate for drug development. Additionally, its ability to form stable complexes with metal ions is of interest in the field of bioinorganic chemistry.
In the industrial sector, 1-Propanamine, 2,2’-((1-butylpentylidene)bis(thio))bis- is used as a corrosion inhibitor and as an additive in lubricants. Its chemical stability and resistance to oxidation make it suitable for use in harsh environments.
Wirkmechanismus
The mechanism of action of 1-Propanamine, 2,2’-((1-butylpentylidene)bis(thio))bis- involves its interaction with specific molecular targets. In enzyme inhibition, the compound binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity . This interaction is often mediated by hydrogen bonding and hydrophobic interactions between the compound and the enzyme.
In bioinorganic chemistry, the compound forms coordination complexes with metal ions through its amine and thio groups. These complexes can exhibit unique catalytic properties, making them useful in various catalytic processes.
Vergleich Mit ähnlichen Verbindungen
1-Propanamine, 2,2’-((1-butylpentylidene)bis(thio))bis- can be compared with other similar compounds, such as 1-Propanamine, 3,3’-[oxybis(2,1-ethanediyloxy)]bis- and 1-Propanamine, 2-methyl-N-(2-methylpropyl)- . While these compounds share some structural similarities, they differ in their functional groups and chemical properties.
For example, 1-Propanamine, 3,3’-[oxybis(2,1-ethanediyloxy)]bis- contains an oxybis linkage, which imparts different reactivity compared to the bis(thio) linkage in 1-Propanamine, 2,2’-((1-butylpentylidene)bis(thio))bis-. Similarly, 1-Propanamine, 2-methyl-N-(2-methylpropyl)- has a methyl-substituted amine group, which affects its chemical behavior and applications.
Eigenschaften
CAS-Nummer |
91485-94-8 |
|---|---|
Molekularformel |
C15H34N2S2 |
Molekulargewicht |
306.6 g/mol |
IUPAC-Name |
2-[5-(1-aminopropan-2-ylsulfanyl)nonan-5-ylsulfanyl]propan-1-amine |
InChI |
InChI=1S/C15H34N2S2/c1-5-7-9-15(10-8-6-2,18-13(3)11-16)19-14(4)12-17/h13-14H,5-12,16-17H2,1-4H3 |
InChI-Schlüssel |
UVHFVOZBRUAISM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CCCC)(SC(C)CN)SC(C)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


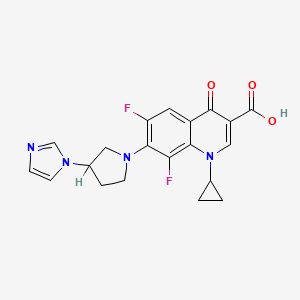

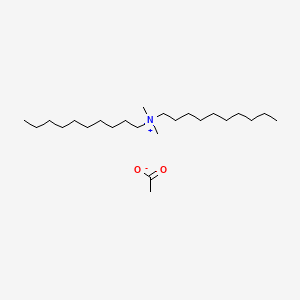

![[(2R,3S,5R)-5-[5-(2-chloroethyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-methoxycarbonylphosphinic acid](/img/structure/B12736954.png)

